Hole Mobility vs. Pentacene
In a direct side-by-side study, organic thin-film transistors with identical bottom-gate top-contact architecture and no interfacial layer were fabricated using pentacene and C8-BTBT as the active channel material [1]. The measured saturation field-effect mobility reached 1.85 cm² V⁻¹ s⁻¹ for C8-BTBT, compared to only 0.12 cm² V⁻¹ s⁻¹ for pentacene [1]. This 15.4‑fold difference demonstrates that C8-BTBT intrinsically supports far superior charge transport when all processing and device parameters are kept constant.
| Evidence Dimension | Field-effect hole mobility (saturation regime, without interfacial layer) |
|---|---|
| Target Compound Data | 1.85 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Pentacene: 0.12 cm² V⁻¹ s⁻¹ |
| Quantified Difference | 15.4× higher mobility for C8-BTBT |
| Conditions | Bottom-gate top-contact OTFTs, no interfacial layer, fabricated simultaneously with identical procedures |
Why This Matters
For procurement decisions, this means that C8-BTBT enables higher on-current and faster switching in OTFT circuits without requiring additional interface engineering that would increase process complexity and cost.
- [1] S. Shaari, S. Naka, H. Okada, 'Organic Thin Film Transistor with Various Interfacial Layer,' IEICE Technical Report OME2015-38, vol. 115, no. OME-163, pp. 23–27, 2015. View Source
